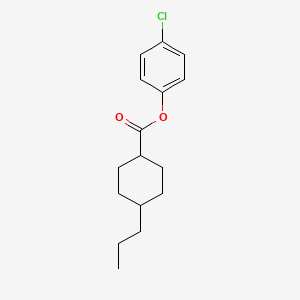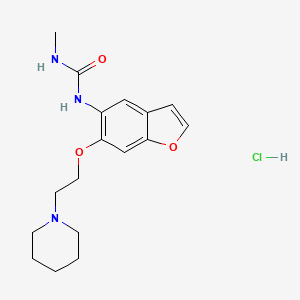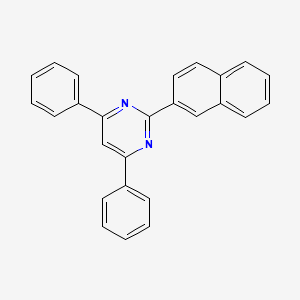
2-(Naphthalen-2-yl)-4,6-diphenylpyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Naphthalen-2-yl)-4,6-diphenylpyrimidine is an organic compound that belongs to the class of pyrimidines Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines This compound is characterized by the presence of a naphthalene ring and two phenyl groups attached to a pyrimidine core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Naphthalen-2-yl)-4,6-diphenylpyrimidine typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 2-naphthylamine with benzaldehyde derivatives in the presence of a base, followed by cyclization to form the pyrimidine ring. The reaction conditions often include solvents like ethanol or methanol and catalysts such as p-toluenesulfonic acid.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction parameters can enhance yield and purity. Industrial methods also focus on minimizing waste and improving the efficiency of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions: 2-(Naphthalen-2-yl)-4,6-diphenylpyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in reduced forms of the compound.
Substitution: The compound can undergo electrophilic substitution reactions, where substituents like halogens or nitro groups are introduced using reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Oxidized derivatives with functional groups like carboxylic acids or ketones.
Reduction: Reduced forms with hydrogenated aromatic rings.
Substitution: Halogenated or nitrated derivatives.
Wissenschaftliche Forschungsanwendungen
2-(Naphthalen-2-yl)-4,6-diphenylpyrimidine has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the development of advanced materials, such as organic semiconductors and fluorescent dyes.
Wirkmechanismus
The mechanism of action of 2-(Naphthalen-2-yl)-4,6-diphenylpyrimidine involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. For example, it could inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific application and are subjects of ongoing research.
Vergleich Mit ähnlichen Verbindungen
2-(Naphthalen-2-yl)-4,6-diphenylpyridine: Similar structure but with a pyridine ring instead of a pyrimidine ring.
2-(Naphthalen-2-yl)-4,6-diphenyltriazine: Contains a triazine ring instead of a pyrimidine ring.
2-(Naphthalen-2-yl)-4,6-diphenylquinazoline: Features a quinazoline ring, which is a fused bicyclic structure.
Uniqueness: 2-(Naphthalen-2-yl)-4,6-diphenylpyrimidine is unique due to its specific arrangement of aromatic rings and the presence of a pyrimidine core. This structure imparts distinct chemical and physical properties, making it suitable for specific applications in materials science and medicinal chemistry.
Eigenschaften
CAS-Nummer |
78509-14-5 |
|---|---|
Molekularformel |
C26H18N2 |
Molekulargewicht |
358.4 g/mol |
IUPAC-Name |
2-naphthalen-2-yl-4,6-diphenylpyrimidine |
InChI |
InChI=1S/C26H18N2/c1-3-10-20(11-4-1)24-18-25(21-12-5-2-6-13-21)28-26(27-24)23-16-15-19-9-7-8-14-22(19)17-23/h1-18H |
InChI-Schlüssel |
YQLUTIIVFCWLBB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CC(=NC(=N2)C3=CC4=CC=CC=C4C=C3)C5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






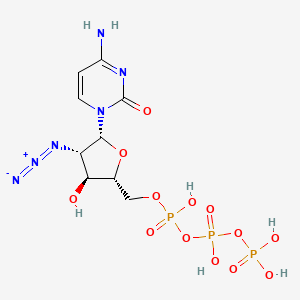
![Methyl 4'-methoxy-2,3,4,5-tetrahydro[1,1'-biphenyl]-4-carboxylate](/img/structure/B14432946.png)

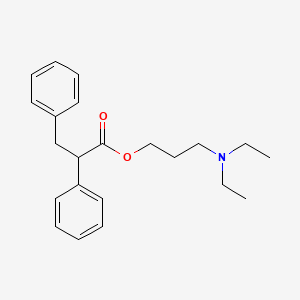


![1-Methyl-2-[(4-phenylbutyl)sulfanyl]pyridin-1-ium bromide](/img/structure/B14432957.png)

